1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide
Description
The compound 1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide features a 1,3-thiazole core substituted with dual sulfonyl groups at positions 2 (propylsulfonyl) and 4 (4-methylphenylsulfonyl). A piperidine-4-carboxamide moiety is attached at position 5 of the thiazole ring.
Properties
Molecular Formula |
C19H25N3O5S3 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H25N3O5S3/c1-3-12-29(24,25)19-21-17(30(26,27)15-6-4-13(2)5-7-15)18(28-19)22-10-8-14(9-11-22)16(20)23/h4-7,14H,3,8-12H2,1-2H3,(H2,20,23) |
InChI Key |
NDBXIDADVSQSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The thiazole and piperidine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide group is known for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Cancer Chemotherapy
The thiazole moiety is associated with anticancer activity. Compounds containing this structure have been evaluated for their potential to inhibit tumor growth and promote apoptosis in cancer cells .
Hypoglycemic Effects
There is evidence suggesting that piperidine derivatives can help regulate blood glucose levels, making this compound a candidate for diabetes management .
Diuretic Action
The pharmacological behavior of sulfonamide derivatives often includes diuretic effects, which can be beneficial in managing hypertension and fluid retention issues .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that modifications to the piperidine structure enhanced antibacterial potency .
- Thiazole-Based Anticancer Agents : Research focused on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity .
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and thiazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations
Core Heterocycle Variations :
- The target compound’s 1,3-thiazole core is distinct from the 1,3,4-thiadiazole in , which may confer different electronic properties and binding affinities. Thiadiazoles are often associated with antimicrobial activity, while thiazoles are linked to kinase inhibition .
- The piperidine-carboxamide group in the target compound contrasts with the piperidine-carbonyl group in , which may alter hydrogen-bonding interactions and target selectivity.
Sulfonyl Group Impact: The dual sulfonyl groups in the target compound (positions 2 and 4) likely enhance hydrophobic interactions and metabolic stability compared to single-sulfonyl analogs like .
Carboxamide vs. Carboxylic Acid :
- The carboxamide in the target compound offers improved metabolic stability and solubility compared to the carboxylic acid in , which may ionize at physiological pH, affecting bioavailability.
Research Implications and Gaps
- Activity Prediction: While thiazole and thiadiazole derivatives are known for antimicrobial and enzyme-inhibitory roles , the dual sulfonyl groups in the target compound suggest a unique binding mode that warrants experimental validation.
- Synthetic Optimization : Substitution patterns (e.g., propylsulfonyl vs. methylphenylsulfonyl) could be optimized for target selectivity or pharmacokinetic properties.
- Data Limitations : The evidence lacks direct pharmacological data for the target compound, highlighting the need for in vitro/in vivo studies to confirm hypothesized activities.
Biological Activity
1-[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]piperidine-4-carboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a comprehensive review of available literature.
The molecular formula of the compound is with a molecular weight of 464.6 g/mol. The structural features include a thiazole ring and piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S3 |
| Molecular Weight | 464.6 g/mol |
| CAS Number | 863451-19-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thiazole ring and the introduction of sulfonyl groups. Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. For instance, compounds with similar sulfonamide structures have shown effective inhibition against these pathogens, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease enzymes. In a comparative study, several derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM for urease inhibition, indicating strong potential as urease inhibitors . Such activity is particularly relevant for conditions like urinary tract infections where urease plays a critical role.
Anticancer Potential
The thiazole moiety is known for its anticancer properties. Compounds containing thiazole rings have been associated with the inhibition of cancer cell proliferation in various studies. The specific interactions of this compound with cellular targets warrant further investigation to elucidate its mechanism of action in cancer therapy .
Study 1: Antibacterial Screening
In a study conducted on synthesized piperidine derivatives including the target compound, antibacterial screening was performed against multiple bacterial strains. Results indicated that certain derivatives had strong activity against Staphylococcus aureus and moderate activity against Escherichia coli, highlighting the potential of these compounds in developing new antibiotics .
Study 2: Enzyme Inhibition Assay
Another investigation focused on the enzyme inhibition properties of piperidine derivatives. The results showed that several compounds exhibited significant AChE inhibition, with implications for treating neurodegenerative diseases such as Alzheimer's disease .
Q & A
Q. What are the key synthetic strategies for introducing sulfonyl groups into piperidine-containing thiazole derivatives?
The sulfonylation of thiazole and piperidine moieties typically involves reacting sulfonyl chlorides (e.g., 4-methylphenylsulfonyl chloride) with amine or thiol groups under basic conditions. For example:
- Stepwise sulfonylation : React the thiazole intermediate sequentially with propylsulfonyl chloride and 4-methylphenylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonyl chloride addition to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can the purity and structural integrity of the compound be validated?
- HPLC : Use reversed-phase C18 columns with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity ≥98% .
- Spectroscopy : Confirm the structure via /-NMR (e.g., sulfonyl group protons at δ 3.1–3.3 ppm; thiazole C-S peaks at ~170 ppm in -NMR) and HRMS (theoretical m/z calculated for ) .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation or hydrolysis of sulfonyl groups. Stability studies suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of sulfonyl substituents on bioactivity?
- Substituent variation : Synthesize analogs with methyl, ethyl, or trifluoromethyl groups on the phenylsulfonyl moiety to assess steric/electronic effects. Test inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic assays .
- Thiazole modifications : Replace the propylsulfonyl group with methylsulfonyl or phenylsulfonyl to study steric effects on target binding. Compare IC values in enzyme inhibition assays .
- Data analysis : Use multivariate regression to correlate substituent parameters (e.g., Hammett σ values) with bioactivity trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to CYP3A4 (PDB: 4NY4). Focus on sulfonyl-thiazole interactions with heme iron and active-site residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-carboxamide moiety in the target’s hydrophobic pocket .
- ADMET prediction : Employ SwissADME to estimate GI absorption (likely high due to cLogP ~3.2) and BBB penetration (low, predicted TPSA >90 Ų) .
Q. How can contradictions in biological assay data be resolved?
- Assay validation : Replicate CYP inhibition assays using recombinantly expressed isoforms (e.g., Baculosomes®) to minimize variability from liver microsome batches .
- Metabolite screening : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may confound activity measurements .
- Orthogonal assays : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Protection-deprotection : Temporarily protect the piperidine amine with Boc groups during sulfonylation to prevent undesired side reactions. Deprotect with TFA in DCM .
- Stoichiometry optimization : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction while minimizing waste .
- Catalysis : Employ DMAP (5 mol%) to accelerate sulfonylation kinetics in anhydrous THF .
Q. How can orthogonal analytical methods resolve structural ambiguities?
- 2D-NMR : Perform - HSQC and HMBC to confirm connectivity between the thiazole and piperidine rings. Key HMBC correlations include thiazole C-5 to piperidine H-4 .
- X-ray crystallography : Grow crystals via vapor diffusion (hexane/ethyl acetate) and solve the structure to unambiguously assign stereochemistry .
Q. What in vitro models assess metabolic stability and toxicity?
- Liver microsomes : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion over 60 min via LC-MS to calculate t .
- CYP inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to determine IC values .
- Hepatotoxicity screening : Test viability in HepG2 cells after 48-hour exposure (0–100 µM) using MTT assays .
Q. How can off-target effects be mitigated during pharmacological profiling?
- Selectivity screening : Profile the compound against a panel of 50 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .
- Proteome-wide profiling : Use thermal proteome profiling (TPP) to detect unintended protein interactions in cell lysates .
- Dose-response refinement : Adjust the dosing regimen in animal models based on PK/PD modeling to maintain plasma concentrations below off-target IC thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
